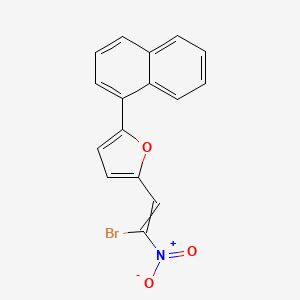
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a bromo-nitroethenyl group and a naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of a suitable precursor followed by nitration and subsequent coupling with a naphthalenyl derivative. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan would depend on its specific interactions with molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, affecting biochemical pathways. The nitro and bromo groups could play a role in these interactions by forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(2-Chloro-2-nitroethenyl)-5-(naphthalen-1-yl)furan: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is unique due to the presence of both a bromo-nitroethenyl group and a naphthalenyl group, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
918429-28-4 |
|---|---|
Molecular Formula |
C16H10BrNO3 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
2-(2-bromo-2-nitroethenyl)-5-naphthalen-1-ylfuran |
InChI |
InChI=1S/C16H10BrNO3/c17-16(18(19)20)10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
MTQFKQUHYVVFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=C([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
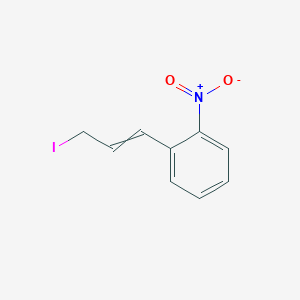
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
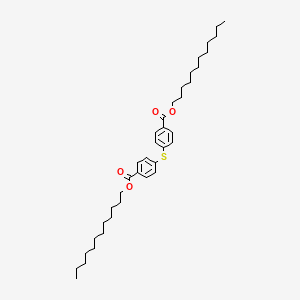
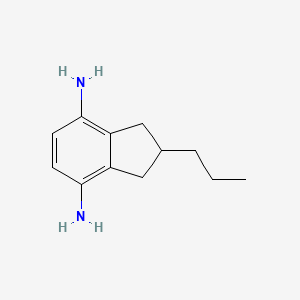
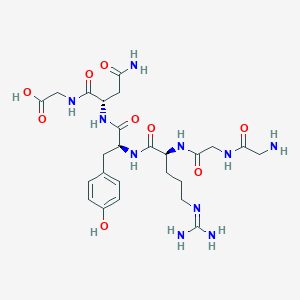

![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
